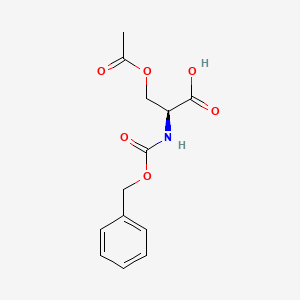
Z-O-Acetyl-L-serine
Descripción general
Descripción
Synthesis Analysis
Z-O-acetyl-L-serine is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts this ester into cysteine, releasing acetate . A mutant DcsE enzyme was found to acetylate L-homoserine but scarcely acetylate L-serine .Molecular Structure Analysis
The molecular formula of Z-O-acetyl-L-serine is C5H9NO4 . Its structure includes an aliphatic acyclic compound, an amine, an amino acid, a carbonyl group, a carboxylic acid, and a carboxylic acid ester .Chemical Reactions Analysis
In the presence of O-acetylserine (thiol) lyase (OASTL, cysteine synthase), the reaction of O-acetyl-L-serine (OAS) with sulfide produces cysteine . The flux from O-acetyl-L-serine entering into L-cysteine increased 6.2-fold in the L-methionine producer compared to the wild-type strain .Physical And Chemical Properties Analysis
Z-O-acetyl-L-serine has a melting point of 73 - 78°C . It should be stored at temperatures between 0 - 8°C .Aplicaciones Científicas De Investigación
Cysteine Biosynthesis and Metabolic Engineering
Z-O-Acetyl-L-serine serves as a precursor in the biosynthesis of L-cysteine, a sulfur-containing amino acid. L-cysteine plays essential roles in protein folding, cellular metabolism, and enzyme catalysis. Traditionally, industrial production of L-cysteine involved chemical hydrolysis of proteins, but this method has environmental drawbacks due to acid consumption and wastewater issues . Researchers have explored biotechnological approaches, including enzymatic biotransformation and fermentation, to synthesize L-cysteine more efficiently. Metabolic engineering strategies can enhance the production of biosynthetic L-cysteine in microbial hosts like Escherichia coli and Corynebacterium glutamicum .
Substrate for O-Acetyl-L-Serine (Thiol)lyase Assays
In biochemical studies, Z-O-Acetyl-L-serine serves as a substrate for identifying, differentiating, and characterizing O-acetyl-L-serine (thiol)lyases (OASTL). These enzymes are involved in cysteine biosynthesis pathways. Researchers use Z-O-Acetyl-L-serine to study the activity and specificity of OASTL enzymes .
Neurological Implications and Therapeutic Potential
L-serine, of which Z-O-Acetyl-L-serine is a derivative, has garnered attention for its neurological implications. Deficiencies in L-serine and its downstream products are linked to severe neurological deficits. Researchers are investigating L-serine as a protective agent in various neurological diseases and neurodegenerative disorders. Understanding its mechanistic production and impact on glial and neuronal cells is crucial for potential therapeutic applications .
High-Yield Fermentation Strategies
Efficient L-serine production requires overcoming the L-serine degradation pathway and low L-serine tolerance in Escherichia coli. Novel strategies, such as introducing synthetic protein scaffolds between relevant enzymes, aim to enhance L-serine yields during fermentation processes .
Redox Activity and Metal Binding
L-serine derivatives like Z-O-Acetyl-L-serine exhibit redox activity and play roles in metal binding. These properties have implications in various industrial applications, including food production, cosmetics, and pharmaceuticals .
Fe/S Cluster Synthesis and Coenzyme A Production
L-cysteine, derived from Z-O-Acetyl-L-serine, is essential for the synthesis of Fe/S clusters, coenzyme A, and other vital compounds. Understanding these pathways can lead to applications in biotechnology and metabolic engineering .
Mecanismo De Acción
Target of Action
Z-O-Acetyl-L-serine primarily targets Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Mode of Action
Z-O-Acetyl-L-serine interacts with its target by converting arachidonate to prostaglandin H2 (PGH2) . This conversion is a committed step in prostanoid synthesis . The compound is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .
Biochemical Pathways
The biosynthesis of cysteine from serine in bacteria, including Z-O-Acetyl-L-serine, is carried out by a two-step pathway. The first step involves the O-acetylation of serine, followed by the replacement of the acetyl group by sulfide or thiosulfate . This process is crucial for the production of sulfur-containing amino acids in the metabolic networks of various organisms .
Pharmacokinetics
It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and efficacy .
Result of Action
The action of Z-O-Acetyl-L-serine results in the production of prostanoids, particularly in the stomach and platelets . Prostanoids play a variety of roles in the body, including the regulation of inflammation and blood flow, and the formation of blood clots .
Action Environment
The action of Z-O-Acetyl-L-serine, like many other biochemical compounds, can be influenced by various environmental factors. For instance, in yeast, the metabolism and regulatory mechanisms of amino acids, including Z-O-Acetyl-L-serine, can vary under different growth environments . These factors can affect the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
The future development of more efficient L-cysteine biosynthetic pathways, which involve Z-O-acetyl-L-serine, is a topic of interest . The direct fermentation to produce L-serine from cheap carbon sources such as glycerol is greatly desired . The combination of enhancing biosynthetic activity, weakening the degradation pathway, and exploiting the export system seems to be effective .
Propiedades
IUPAC Name |
(2S)-3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHBTZTKFFRPW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-O-Acetyl-L-serine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



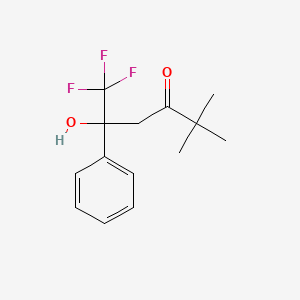
![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)

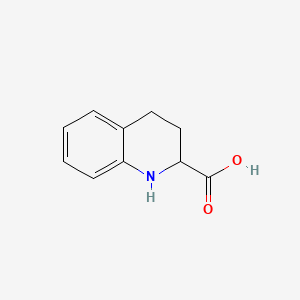
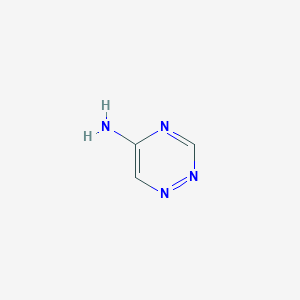
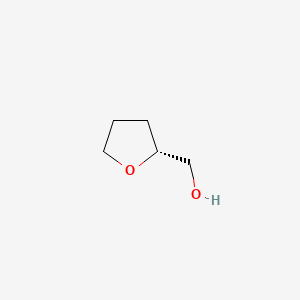

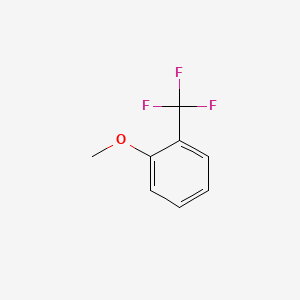
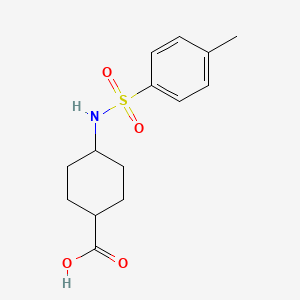
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024374.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile](/img/structure/B3024377.png)
![7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B3024378.png)